molecular formula C9H9ClFNO B1348562 3-chloro-N-(4-fluorophenyl)propanamide CAS No. 56767-37-4

3-chloro-N-(4-fluorophenyl)propanamide

Cat. No.: B1348562
CAS No.: 56767-37-4
M. Wt: 201.62 g/mol
InChI Key: WXMWLNAPEHYULF-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluorophenyl)propanamide is an organic compound with the molecular formula C9H9ClFNO It is a halogenated derivative of propanamide, featuring both chlorine and fluorine atoms attached to its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-fluorophenyl)propanamide typically involves the reaction of 4-fluoroaniline with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-fluoroaniline+3-chloropropionyl chlorideThis compound+HCl\text{4-fluoroaniline} + \text{3-chloropropionyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-fluoroaniline+3-chloropropionyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted amides or thiol derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

3-chloro-N-(4-fluorophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-fluorophenyl)propanamide
  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)propanamide

Uniqueness

3-chloro-N-(4-fluorophenyl)propanamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

3-chloro-N-(4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMWLNAPEHYULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336296
Record name 3-chloro-N-(4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56767-37-4
Record name 3-chloro-N-(4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4'-fluoropropionanilide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By using 4-fluoroaniline and 3-chloropropionyl chloride, the title compound was obtained by similar procedures to those of Example 42a (yield: 57%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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